molecular formula C18H21ClFN5O B5577263 6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

Cat. No. B5577263
M. Wt: 377.8 g/mol
InChI Key: SVJKNABGJHFIGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine" involves multi-step chemical reactions, including reductive amination, amide hydrolysis, N-alkylation, and electrophilic fluorination. For instance, compounds with structural similarities have been synthesized through a process involving reductive amination, followed by N-alkylation, showcasing the complexity and specificity required in the synthesis of such compounds (Yang Fang-wei, 2013).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class has been characterized using various spectroscopic techniques such as 1H NMR, 19F NMR, and ESI-MS. X-ray diffraction studies have provided detailed insights into the conformational stability and molecular geometry, revealing the presence of specific intermolecular interactions, such as hydrogen bonding, that contribute to the molecule's stability and reactivity (S. Özbey, E. Kendi, H. Göker, M. Tunçbilek, 1998).

Chemical Reactions and Properties

The chemical reactivity of "6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine" and its derivatives involves interactions with various receptors, indicating a potential for specific biological activities. For example, certain synthesized derivatives have shown affinity for dopamine D4 receptors, highlighting their potential role in modulating neurological pathways (Yang Fang-wei, 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of this compound in various environments. The crystalline structure, as determined by X-ray crystallography, offers insights into the compound's stability and reactivity under different conditions. For instance, the analysis of closely related compounds has revealed how different intermolecular interactions can influence the compound's physical state and its interaction with other molecules (Ninganayaka Mahesha et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical species, stability under various conditions, and potential for undergoing specific reactions, are fundamental aspects of "6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine." Studies on related compounds have demonstrated a range of reactions, such as electrophilic fluorination and cyclization, that are pivotal for the synthesis and modification of the compound's chemical structure (O. Eskola et al., 2002).

Scientific Research Applications

Antipsychotic Agents

Compounds with benzoylpiperidine moieties, similar to the one , have been evaluated as antipsychotic agents. They showed selective affinity for serotonin (5-HT2A) receptors, suggesting potential effectiveness as neuroleptic drugs without inducing extrapyramidal side effects (Raviña et al., 2000).

Anti-Lung Cancer Activity

Fluorobenzo[b]pyran derivatives, related to the chemical structure , have demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, indicating their potential in cancer therapy (Hammam et al., 2005).

Antibacterial Agents

Pyridobenzothiazine acid derivatives, which share a similarity with the compound , have shown potent antibacterial activities against both Gram-positive and Gram-negative pathogens. These compounds could serve as leads for the development of new antibacterial agents (Cecchetti et al., 1987).

Antihistaminic Activity

Benzimidazole derivatives with piperazinyl substituents, akin to the chemical structure , have been synthesized and screened for their antihistaminic potential. These compounds have shown promise in the treatment of allergic diseases due to their low toxicities (Gadhave et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it is intended to be used as a drug, for example, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it is a solid, it could pose a dust hazard. If it is a liquid, it could pose a spill hazard. It could also potentially be harmful if ingested, inhaled, or comes into contact with the skin .

Future Directions

The future directions for research on this compound could involve further studying its properties and potential uses. This could include investigating its reactivity, studying its potential biological activity, and exploring its possible applications in fields such as medicine or materials science .

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFN5O/c1-12-21-16(23(2)3)11-17(22-12)24-6-8-25(9-7-24)18(26)14-5-4-13(20)10-15(14)19/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJKNABGJHFIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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